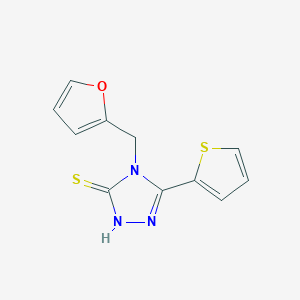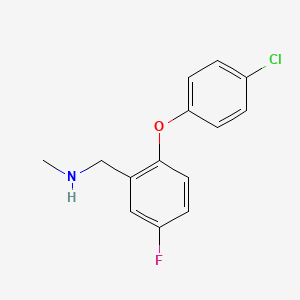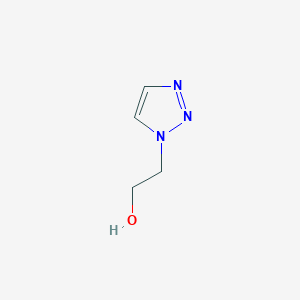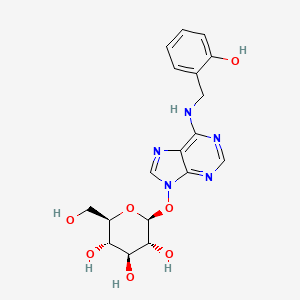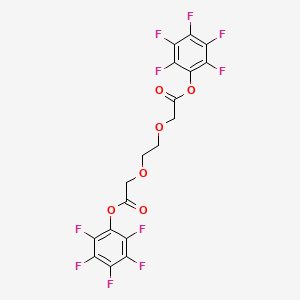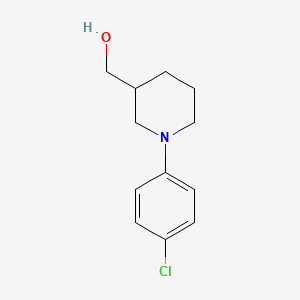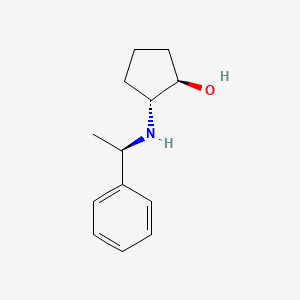
trans (+/-)-2-((R)-1-Phenylethylamino)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “trans (+/-)-2-(®-1-Phenylethylamino)cyclopentanol” is a cyclopentanol derivative with a phenylethylamino group attached. The “trans” notation indicates the relative positions of the substituents around the cyclopentanol ring . The “(+/-)” notation suggests that the compound could be a racemic mixture, meaning it contains equal amounts of left and right-handed enantiomers. The “®” notation indicates the absolute configuration of the chiral center in the phenylethylamino group.
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of atoms in the molecule and the types of bonds between them. The compound likely has a complex three-dimensional structure due to the presence of the cyclopentanol ring and the chiral center .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The cyclopentanol ring might participate in reactions typical for cycloalkanes, while the phenylethylamino group might be involved in reactions typical for amines .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. These might include properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Neuropharmacology of Cistanches Herba Extracts
Cistanches Herba extracts, containing phenylethanoid glycosides, demonstrate a wide range of neuropharmacological activities. These include neuroprotection, immunomodulation, antioxidation, and potential applications in treating nervous system diseases like Alzheimer’s and Parkinson’s disease through mechanisms such as improving immunity and anti-lipid peroxidation (Gu, Yang, & Huang, 2016).
Safety Assessment of Cyclopentanones and Cyclopentenones
Cyclopentanones and cyclopentenones, structurally related to cyclopentanol, have been critically evaluated for safety in fragrance ingredients. These compounds are generally considered safe with no significant toxicity, mutagenic, or genotoxic activity observed, supporting their use in various consumer products (Belsito et al., 2012).
Industrial Applications of Cyclopentanone
Cyclopentanone is a key fine chemical intermediate used in the production of spice-methyl dihydrojasmonate and as a solvent in the electronic industry. Its production processes, including N2O oxidation and esterification, highlight its importance in chemical manufacturing (Sinopec Shanghai, 2011).
Jasmonic Acid and Derivatives
Jasmonic acid and its derivatives, which include cyclopentanone compounds, play a significant role in plant stress responses and have been explored for their synthesis, biological activities, and potential as drugs and prodrugs. This research points towards their applicability in developing new therapeutics (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Conjugated Linoleic Acid Health Benefits
Conjugated linoleic acid (CLA), with isomers like cis-9,trans-11, shows potential health benefits as a functional food ingredient. Its approval as GRAS (generally recognized as safe) by the FDA for food use underlines its importance in nutrition and health (Kim, Kim, Kim, & Park, 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,2R)-2-[[(1R)-1-phenylethyl]amino]cyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(11-6-3-2-4-7-11)14-12-8-5-9-13(12)15/h2-4,6-7,10,12-15H,5,8-9H2,1H3/t10-,12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTOQDRFDAUSLY-RAIGVLPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@@H]2CCC[C@H]2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans (+/-)-2-((R)-1-Phenylethylamino)cyclopentanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


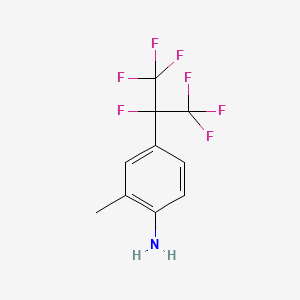
![(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1353953.png)
![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)
